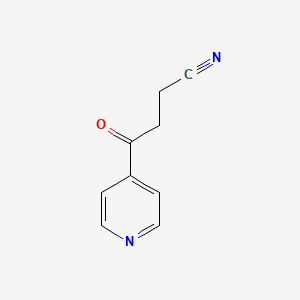
2-(3-Fluorophenyl)propanal
説明
“2-(3-Fluorophenyl)propanal” is a chemical compound with the molecular formula C9H9FO . It is a structure with chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanal group attached to a 3-fluorophenyl group . The InChI code for this compound is 1S/C9H9FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, a study on the decomposition mechanism of propanal provides some insights . Propanal decomposition at the initial stages of pyrolysis occurs through four unimolecular barrierless reactions .科学的研究の応用
Pharmacokinetic Studies and Method Validation
Research has explored the pharmacokinetics of related compounds, such as 3-fluorophenmetrazine (3-FPM), a fluorinated derivative of phenmetrazine. A study developed a liquid chromatography-mass spectrometry method for detecting 3-FPM in biological samples, providing crucial data for forensic and clinical case interpretations (Grumann et al., 2019).
Analytical Characterizations of Research Chemicals
Another study focused on the syntheses and analytical characterizations of research chemicals, including fluorolintane and its isomers, highlighting the challenges in identifying new psychoactive substances due to the presence of positional isomers (Dybek et al., 2019).
Molecular Structure and Imaging Applications
The molecular structure of compounds similar to "2-(3-Fluorophenyl)propanal" has been investigated for various applications. For instance, a compound exhibited ratiometric fluorescence behavior suitable for intracellular imaging, demonstrating significant potential in biological research (Nan et al., 2015).
Bioremediation of Environmental Pollutants
Research on bioremediation has also been conducted, where cultured marine microalgae were used to glucosylate fluorophenols, demonstrating a method to mitigate environmental pollution by converting harmful chemicals into less toxic compounds (Shimoda & Hamada, 2010).
Materials Science and Liquid Crystal Technologies
In materials science, prop-2-enoates derived from fluorophenyl compounds have shown promising results in promoting photoalignment of nematic liquid crystals, which is essential for the development of advanced liquid crystal display (LCD) technologies (Hegde et al., 2013).
Antimicrobial Activity
Another field of study is the development of antimicrobial agents, where novel compounds featuring a fluorophenyl group were synthesized and evaluated for their antimicrobial properties, offering insights into the design of new antimicrobial drugs (Nagamani et al., 2018).
特性
IUPAC Name |
2-(3-fluorophenyl)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUARSABTSBIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609072 | |
| Record name | 2-(3-Fluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494862-24-7 | |
| Record name | 2-(3-Fluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride](/img/structure/B3383746.png)

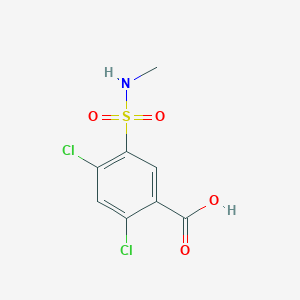
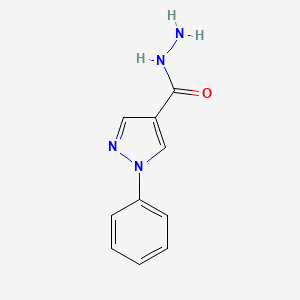
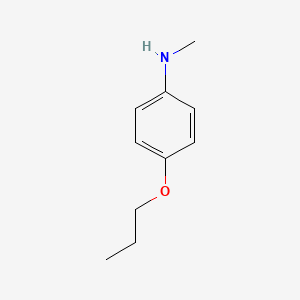
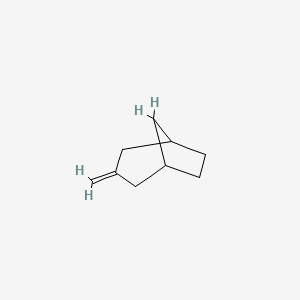
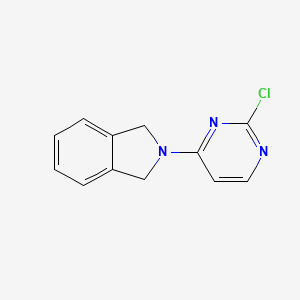
![s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-](/img/structure/B3383788.png)
![[3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B3383789.png)
![3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3383793.png)
![3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one](/img/structure/B3383801.png)

